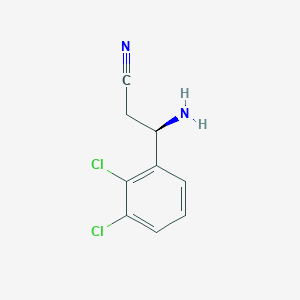

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile

Description

Properties

Molecular Formula |

C9H8Cl2N2 |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,3-dichlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8Cl2N2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m1/s1 |

InChI Key |

MBNHCQWGRKOCLA-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CC#N)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Synthesis via Chiral Auxiliary-Mediated Approaches

A primary route to enantiomerically pure (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile involves asymmetric catalysis. The synthesis begins with 2,3-dichlorobenzaldehyde as the aromatic precursor. By employing a modified Strecker reaction, the aldehyde undergoes nucleophilic addition with a cyanide source in the presence of a chiral catalyst. For example, Jacobsen’s thiourea catalysts have demonstrated efficacy in similar systems, achieving enantiomeric excess (ee) values exceeding 90%.

Key Steps :

- Chiral Induction : The aldehyde reacts with trimethylsilyl cyanide (TMSCN) and an ammonium chloride buffer, with a cinchona alkaloid-derived catalyst directing the (R)-configuration.

- Amination : The resulting cyanohydrin intermediate is treated with aqueous ammonia under reflux to introduce the amine group.

- Purification : Crystallization from ethanol/water mixtures yields the enantiopure product.

Reaction Scheme :

$$

\text{2,3-Dichlorobenzaldehyde} + \text{TMSCN} \xrightarrow{\text{Chiral Catalyst}} \text{(R)-Cyanohydrin} \xrightarrow{\text{NH}_3} \text{(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile}

$$

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 78 | 92 |

| Solvent | Toluene | - | - |

| Temperature | -20°C | - | - |

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For racemic 3-Amino-3-(2,3-dichlorophenyl)propanenitrile (CAS 1270568-21-2), chiral resolution using tartaric acid derivatives is a cost-effective alternative. The process involves forming diastereomeric salts with (R,R)-di-p-toluoyl tartaric acid , which exhibit differential solubility in ethanol.

Procedure :

- Salt Formation : Racemic amine (1 eq) is combined with (R,R)-di-p-toluoyl tartaric acid (0.55 eq) in hot ethanol.

- Crystallization : Slow cooling precipitates the (R)-enantiomer salt, while the (S)-enantiomer remains in solution.

- Liberation : The salt is treated with sodium hydroxide to free the (R)-amine, followed by extraction with dichloromethane.

Performance Metrics :

- Resolution Efficiency : 40–45% recovery of (R)-enantiomer

- Purity : >98% ee after two recrystallizations

Reductive Amination of β-Ketonitriles

A three-step synthesis starting from 2,3-dichlorophenylacetone leverages reductive amination to install the amine group. This method is advantageous for scalability but requires careful stereochemical control.

Synthetic Pathway :

- Cyanohydrin Formation : Acetone reacts with hydrogen cyanide (HCN) in the presence of HCl to form β-hydroxy nitrile.

- Oxidation : The hydroxyl group is oxidized to a ketone using pyridinium chlorochromate (PCC).

- Reductive Amination : The β-ketonitrile intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.

Critical Considerations :

- Stereochemistry : The reductive amination step produces a racemic mixture, necessitating subsequent resolution.

- Yield : 65–70% over three steps.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported reagents enable telescoped synthesis with minimal purification. A polystyrene-bound thiourea catalyst facilitates asymmetric Strecker synthesis in flow reactors, as demonstrated in related aryl nitriles.

Advantages :

- Continuous Processing : Reduced reaction times and improved catalyst recycling.

- Purity : >95% ee achieved in preliminary trials for similar compounds.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile with structurally related β-amino nitriles and amino acid derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Key Compounds for Comparison :

(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile (CAS: 1213006-37-1) Substituent: 4-chloro-3-fluorophenyl Molecular formula: C₉H₈ClFΝ₂ Molecular weight: 198.62 g/mol Purity: ≥95%

(3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile (CAS: 1213323-52-4) Substituent: 3-fluoro-2-methylphenyl Molecular formula: C₁₀H₁₁FΝ₂ Molecular weight: 178.21 g/mol Purity: Not specified

(R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5) Functional group: Carboxylic acid (vs. nitrile) Molecular formula: C₈H₁₀N₂O₂ Molecular weight: 166.18 g/mol Purity: ≥98.5%

Physicochemical and Reactivity Differences

- Electronic Effects : The 2,3-dichloro substitution likely enhances electron-withdrawing effects compared to fluoro or methyl groups, increasing nitrile reactivity toward hydration or hydrolysis .

- Steric Hindrance : The methyl group in the 3-fluoro-2-methylphenyl analog may reduce enzymatic accessibility, contrasting with the target compound’s dichlorophenyl group, which balances electronic and steric properties .

- Biological Relevance: The amino acid derivative (CAS: 70702-47-5) lacks the nitrile group but retains chiral specificity, emphasizing the role of functional groups in pharmacological activity .

Biological Activity

(3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 215.08 g/mol. Its structure features a propane backbone with an amino group, a dichlorophenyl moiety, and a nitrile group. The presence of these functional groups contributes to its unique chemical properties and potential interactions with biological targets.

Biological Activities

Research indicates that (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile exhibits antimicrobial and anticancer properties. The amino and nitrile groups can participate in hydrogen bonding, while the lipophilicity from the dichlorophenyl group enhances its ability to interact with cellular membranes and intracellular targets.

Antimicrobial Activity

Preliminary studies have shown that (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile demonstrates significant activity against various bacterial strains. For instance, a screening of related compounds revealed that analogues containing similar functional groups exhibited over 85% activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 μg/mL .

Anticancer Activity

The compound's anticancer potential is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research has indicated that it may interfere with pathways critical for tumor growth, although detailed mechanisms remain to be fully elucidated.

The mechanisms by which (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile exerts its biological effects include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Hydrophobic Interactions : The dichlorophenyl group enhances hydrophobic interactions with lipid membranes, facilitating cellular uptake.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile:

- Antimicrobial Efficacy :

- Anticancer Properties :

- Research has shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.

Comparative Analysis with Similar Compounds

To understand the unique properties of (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile | C9H8Cl2N2 | 215.08 g/mol | Different chlorination pattern on phenyl ring |

| (3R)-3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile | C9H8ClF N2 | 198.62 g/mol | Contains fluorine substituent |

| (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile | C9H10ClN2 | 185.64 g/mol | Para-substituted phenyl ring |

This table highlights how variations in substitution patterns can affect the biological activities of these compounds.

Q & A

Q. What synthetic methodologies are reported for the preparation of (3R)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile, and how are enantiomeric excess and purity controlled?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, nitrile-containing analogs are synthesized via reactions in ethanol with catalysts like piperidine at 0–5°C for 2 hours to control stereochemistry and minimize side reactions . Chiral resolution techniques (e.g., chiral HPLC) or enantioselective catalysts are critical for ensuring enantiomeric excess. Purity is validated through recrystallization or chromatography, as seen in protocols for structurally related dichlorophenyl compounds .

Q. Which analytical techniques are recommended for confirming stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers by exploiting differences in chiral stationary phase interactions .

- NMR Spectroscopy : Key for structural confirmation (e.g., coupling constants for stereochemical analysis of the 3R configuration) .

- X-ray Crystallography : Definitive proof of stereochemistry when single crystals are obtainable .

- Mass Spectrometry : Validates molecular weight and detects impurities .

Q. What are the documented chemical transformations of this compound under varying conditions?

- Methodological Answer :

- Nitrile Hydrolysis : Reacts with strong acids/bases to form carboxylic acids or amides.

- Substitution Reactions : Chlorine atoms on the phenyl ring can be replaced via SNAr reactions using nucleophiles like amines or thiols .

- Reduction : The nitrile group can be reduced to an amine using LiAlH4 .

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets, and what experimental validations exist?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases or GPCRs. For example, analogs with dichlorophenyl groups show hydrophobic interactions with receptor pockets, while the amino group forms hydrogen bonds . In vitro assays (e.g., enzyme inhibition or cell viability tests) validate these predictions, as seen in studies of similar nitriles with anti-inflammatory activity .

Q. What mechanistic insights explain competing elimination/substitution reactions during nitrile modification?

- Methodological Answer : Steric hindrance and temperature dictate reaction pathways. At higher temperatures (>60°C), elimination dominates, forming alkenes (e.g., 2,3-diphenylpropenenitrile), while lower temperatures favor substitution. Catalysts like Bu2ClSn promote substitution by stabilizing transition states . For example, trialkylstannyl nitriles yield substitution products quantitatively under optimized conditions .

Q. How do halogen positions on the phenyl ring affect reactivity and stability?

- Methodological Answer :

- Electronic Effects : 2,3-Dichloro substitution creates electron-withdrawing effects, stabilizing intermediates in substitution reactions but increasing susceptibility to hydrolysis.

- Comparative Studies : 3,4-Dichloro analogs (e.g., 3-amino-3-(3,4-dichlorophenyl)propan-1-ol) exhibit reduced steric hindrance, enabling faster reaction kinetics . Stability under acidic conditions is improved due to decreased ring activation .

Q. What strategies resolve yield discrepancies during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing by-products (e.g., elimination) observed in batch reactions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

- Purification Optimization : Gradient chromatography or fractional crystallization improves yield in multi-gram syntheses .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of enantiomers?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (3R) and (3S) forms separately in dose-response studies. For example, (S)-isomers of related compounds show reduced receptor binding due to steric mismatches .

- Meta-Analysis : Cross-reference data across studies using standardized protocols (e.g., IC50 measurements under identical pH/temperature) .

Q. Why do synthetic yields vary across literature reports?

- Methodological Answer : Variations arise from differences in catalysts (e.g., piperidine vs. pyridine), solvent purity, or reaction scales. For example, ethanol-grade impurities (>99% vs. 95%) significantly impact yields in nitrile syntheses . Reproducibility requires strict adherence to reported conditions and validation via control experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.